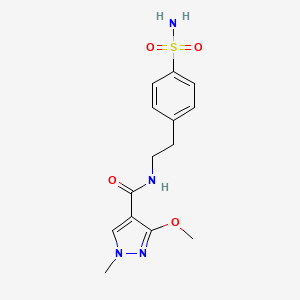![molecular formula C17H13F3N4O B2569265 1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 68008-26-4](/img/structure/B2569265.png)
1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . It also has a phenyl group attached to it, which is a functional group made up of a six-membered aromatic ring, minus a hydrogen, allowing it to bond to other atoms . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the imidazole ring, phenyl group, and trifluoromethyl group. The imidazole ring is planar, and the phenyl group is also planar and aromatic . The trifluoromethyl group is tetrahedral .Chemical Reactions Analysis
Imidazole rings can participate in various chemical reactions, including N-alkylation and N-acylation . Phenyl groups can undergo electrophilic aromatic substitution . Trifluoromethyl groups are generally quite stable but can be transformed through various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring could contribute to basicity, while the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis Pathways
Room Temperature Hydroamination of N-alkenyl Ureas
A study demonstrated the use of a gold(I) N-heterocyclic carbene complex in catalyzing the intramolecular exo-hydroamination of N-alkenyl ureas at room temperature, leading to nitrogen heterocycles in excellent yields (Bender & Widenhoefer, 2006).
Synthesis of Imidazole Derivatives
Research on the synthesis and reactivity of two new imidazole derivatives highlighted their specific spectroscopic and reactive properties, exploring their potential in molecular dynamics simulations and molecular docking, indicating possible inhibitory activity against certain proteins (Hossain et al., 2018).
Material Science and Optical Properties
Novel Imidazole Derivatives and Their Zn(II) Complex
A novel imidazole derivative and its Zn(II) complex were synthesized, with their crystal structures and optical properties investigated. They exhibited significant powder second-harmonic generation efficiency, suggesting potential as nonlinear optical materials (Jin et al., 2007).
Antiproliferative and Biological Activity
Antiproliferative Agents Targeting P53 in Cancer Cell Lines
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with one compound displaying cytostatic activity against a non-small cell lung cancer cell line and suggesting a promising reactivation of mutant p53 (Bazin et al., 2016).
Antimicrobial and Antifungal Activities
Synthesis and Biological Study of Pyrimidines and Thiopyrimidines
This research described the preparation of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, leading to compounds with potential antimicrobial and antifungal activities, providing a basis for further pharmaceutical development (Ladani et al., 2009).
Propiedades
IUPAC Name |
1-(2-imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)12-4-3-5-13(10-12)22-16(25)23-14-6-1-2-7-15(14)24-9-8-21-11-24/h1-11H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWLMGSOLAXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)
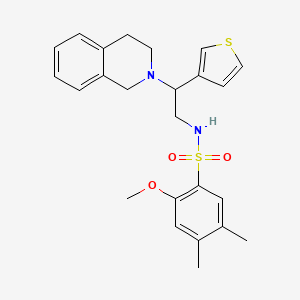
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
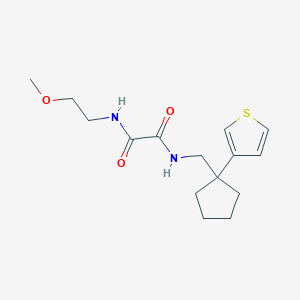
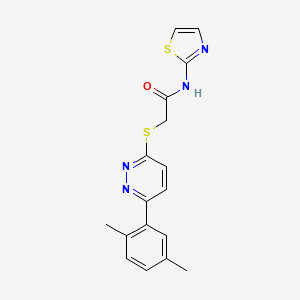
![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)
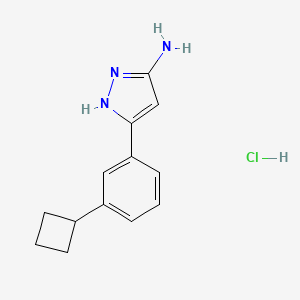

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)
![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
